

# Application Notes and Protocols: CRISPR Screen to Identify Indisulam Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Indisulam** is a molecular glue degrader that exhibits anti-cancer activity by inducing the proteasomal degradation of the RNA-binding protein RBM39. This degradation is mediated by the DCAF15 E3 ubiquitin ligase complex. Despite its promise, the development of resistance to **Indisulam** is a significant clinical challenge. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genetic screens to identify genes that confer resistance to **Indisulam**, thereby aiding in the development of strategies to overcome this resistance.

#### Mechanism of Action of **Indisulam**

**Indisulam** acts as a "molecular glue," facilitating the interaction between RBM39 and the DDB1-CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of RBM39 by the proteasome.[1][2] The loss of RBM39, a key splicing factor, results in aberrant pre-mRNA splicing, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3][4]

### **Data Presentation**



A genome-wide CRISPR-Cas9 screen was conducted to identify genes whose loss-of-function confers resistance to **Indisulam**. The screen revealed a strong enrichment of sgRNAs targeting components of the DCAF15 E3 ubiquitin ligase complex.

Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen for Indisulam Resistance

| Gene   | Function                                                                    | Role in Indisulam<br>Resistance                                                                                                                                                                   |
|--------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DCAF15 | Substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.            | Essential for Indisulam- mediated recruitment of RBM39 to the E3 ligase complex. Its loss prevents RBM39 degradation, thus conferring resistance.[1][2]                                           |
| DDA1   | DDB1- and CUL4-associated factor 1.                                         | A core component of the CUL4-DDB1 E3 ligase complex. Its knockout disrupts the complex's function, preventing RBM39 degradation and leading to Indisulam resistance.[1][2]                        |
| CAND1  | Cullin-associated and neddylation-dissociated 1.                            | A regulator of Cullin-RING E3<br>ubiquitin ligases (CRLs). Loss<br>of CAND1 can lock the CRL<br>complex in an inactive state,<br>impairing its ability to degrade<br>substrates like RBM39.[1][2] |
| RBM39  | RNA-binding protein 39, the direct target of Indisulammediated degradation. | Mutations in RBM39 that prevent its interaction with the DCAF15-Indisulam complex are a known mechanism of resistance.[3]                                                                         |



In addition to resistance mechanisms, a CRISPR-based synthetic lethality screen identified that the loss of SRPK1 (Serine/Arginine-Rich Splicing Factor Kinase 1) sensitizes cancer cells to **Indisulam**. This suggests a potential therapeutic strategy of combining **Indisulam** with SRPK1 inhibitors.

## **Experimental Protocols**

Protocol 1: Genome-Wide CRISPR-Cas9 Resistance Screen

This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to **Indisulam**.

- 1. Cell Line and Reagents
- A549 human lung carcinoma cells (or other cancer cell line of interest)
- DMEM high glucose medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Indisulam (dissolved in DMSO)
- Human genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2, Brunello, or similar)
- Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent (e.g., Lipofectamine 3000 or similar)
- Polybrene
- Puromycin
- Genomic DNA extraction kit



- PCR primers for sgRNA amplification
- Next-generation sequencing (NGS) platform
- 2. Lentivirus Production
- Seed HEK293T cells in 15 cm plates.
- When cells reach 70-80% confluency, transfect with the CRISPR library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
- After 48 and 72 hours, harvest the lentivirus-containing supernatant and filter through a 0.45
   µm filter.
- Concentrate the virus if necessary and determine the viral titer.
- 3. CRISPR Library Transduction
- Seed A549 cells and allow them to adhere.
- Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Use polybrene (8 μg/mL) to enhance transduction efficiency.
- Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
- After 24 hours, replace the virus-containing medium with fresh medium.
- After another 24 hours, begin selection with puromycin to eliminate non-transduced cells.
   The concentration of puromycin should be determined beforehand with a kill curve.
- 4. Indisulam Treatment
- After puromycin selection, pool the surviving cells. This is your day 0 reference sample.
- Divide the cell population into two groups: a control group treated with DMSO and a treatment group treated with Indisulam.



- Based on the findings of Pogacar et al. (2022), treat the cells with 3 μM **Indisulam** for 3 weeks.[1] The optimal concentration and duration may need to be determined for other cell lines.
- Continuously culture the cells, ensuring that the library representation is maintained at each passage.
- 5. Genomic DNA Extraction and sgRNA Sequencing
- At the end of the treatment period, harvest cells from both the control and Indisulam-treated populations.
- Extract genomic DNA using a commercial kit.
- Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers specific to the library vector.
- Purify the PCR products and submit them for next-generation sequencing.
- 6. Data Analysis
- Align the sequencing reads to the CRISPR library to determine the abundance of each sgRNA.
- Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the Indisulam-treated population compared to the control population.
- Rank the genes based on the enrichment of their corresponding sgRNAs to identify top resistance candidates.

### **Visualizations**





Click to download full resolution via product page

Caption: Signaling pathway of **Indisulam** action and resistance.





Click to download full resolution via product page

Caption: Experimental workflow for CRISPR-Cas9 resistance screen.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Genetic and compound screens uncover factors modulating cancer cell response to indisulam PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR Screen to Identify Indisulam Resistance Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684377#crispr-screen-to-identify-indisulam-resistance-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com